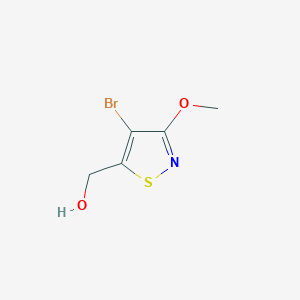
3,3-Difluorocycloheptan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N . It is a versatile compound used in diverse scientific research.
Molecular Structure Analysis
The molecular structure of 3,3-Difluorocycloheptan-1-amine hydrochloride consists of a seven-membered ring (cycloheptane) with two fluorine atoms attached to the third carbon atom and an amine group attached to the first carbon atom . The presence of the hydrochloride group indicates that this compound is a hydrochloride salt .Physical And Chemical Properties Analysis
3,3-Difluorocycloheptan-1-amine hydrochloride is a powder with a molecular weight of 185.64 . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereoselective Synthesis : A study by Eberle and Keese (2010) describes the synthesis of various cyclosporins involving 3,3-Difluorocycloheptan-1-amine hydrochloride. This compound was used in the preparation of hexafluoro-N-(2-hydroxyethoxy) valine derivatives, highlighting its role in complex peptide synthesis Eberle & Keese, 2010.
Mechanism of Amide Formation : Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using a similar compound, offering insights into the chemical reactivity and potential applications in bioconjugation Nakajima & Ikada, 1995.
Catalytic Asymmetric Reduction : Gosselin et al. (2005) reported the use of lithium bis(trimethylsilyl)amide with perfluorinated ketones, leading to the formation of racemic perfluoromethylated amine hydrochloride salts. This demonstrates the compound's utility in asymmetric synthesis and catalysis Gosselin et al., 2005.
Synthesis of N,N′-Diaryldipeptide Amides : Bossio et al. (1994) utilized amine hydrochlorides in the synthesis of dipeptide derivatives, indicating the potential of 3,3-Difluorocycloheptan-1-amine hydrochloride in peptide and amide synthesis Bossio et al., 1994.
Applications in Biomedical Research
Antineoplastic Agents Synthesis : Pettit et al. (2003) explored the synthesis of amino acid amides using similar amines for cancer cell growth inhibition, which may be relevant for 3,3-Difluorocycloheptan-1-amine hydrochloride in oncology research Pettit et al., 2003.
Synthesis of Fluorous Amines for Circular Dichroism Studies : Szabó et al. (2006) synthesized perfluoroalkyl-substituted enantiopure amines, a process potentially relevant to 3,3-Difluorocycloheptan-1-amine hydrochloride for studying chiral properties Szabó et al., 2006.
Amine Fluoride Gel Toxicity Study : Knoll-Köhler and Stiebel (2002) studied the toxicity of amine hydrofluorides on human cells, which could be relevant in assessing the biological effects of related compounds Knoll-Köhler & Stiebel, 2002.
Optical Detection of Amines : Tamiaki et al. (2013) discussed the reaction of synthetic pigments with amines for optical detection, hinting at potential analytical applications of 3,3-Difluorocycloheptan-1-amine hydrochloride Tamiaki et al., 2013.
Anti-Influenza Virus Activity : Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety for anti-influenza virus activity, suggesting potential antiviral applications Oka et al., 2001.
Synthesis of the 8-Azabicyclo [3,2,1] Octanic System : Kashman and Cherkez (1972) developed a method for synthesizing optically active N-substituted-nortropinones, which could be applicable to 3,3-Difluorocycloheptan-1-amine hydrochloride for CD research Kashman & Cherkez, 1972.
Safety and Hazards
The safety information for 3,3-Difluorocycloheptan-1-amine hydrochloride indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3,3-difluorocycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(10)5-7;/h6H,1-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLTUEWRFPMTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)N)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide](/img/structure/B2370540.png)
![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370544.png)
![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)
![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)


![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)

![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)
